1-(1H-imidazol-2-yl)-N-methylpentan-1-amine

Catalog No.
S12363939
CAS No.
M.F
C9H17N3
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1H-imidazol-2-yl)-N-methylpentan-1-amine

Product Name

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine

IUPAC Name

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C9H17N3/c1-3-4-5-8(10-2)9-11-6-7-12-9/h6-8,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

RADNFSVNDYGGNB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC=CN1)NC

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine is a compound that features a pentanamine backbone substituted with an imidazole ring. The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to the compound's unique chemical properties. This compound can be classified as a tertiary amine due to the presence of a methyl group attached to the nitrogen atom. Its molecular formula is C₇H₁₄N₄, and it has notable implications in both medicinal chemistry and organic synthesis due to its biological activity and structural characteristics.

The chemical reactivity of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine can be attributed to the functional groups present in its structure. The imidazole ring can participate in various nucleophilic and electrophilic reactions, often acting as a base or a ligand in coordination chemistry. Additionally, the amine group can undergo acylation, alkylation, and other transformations typical for amines. For example, reactions involving the formation of imidazolium salts can occur when the imidazole nitrogen is protonated under acidic conditions.

Compounds containing imidazole rings are known for their significant biological activities. 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine may exhibit pharmacological effects similar to those of other imidazole derivatives, which include antifungal, antibacterial, and anti-inflammatory properties. The biological relevance of imidazole compounds often stems from their ability to interact with biological targets such as enzymes and receptors. For instance, imidazole derivatives are commonly found in drugs that modulate histamine receptors or act as enzyme inhibitors.

The synthesis of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of an appropriate aldehyde with an amine under acidic conditions, promoting the formation of the imidazole ring.
  • Alkylation: The N-methyl group can be introduced via alkylation of a primary amine using methyl iodide or other methylating agents.
  • Cyclization: The formation of the imidazole ring can also be achieved through cyclization reactions involving α-amino acids or other precursors that contain both nitrogen and carbon functionalities.

1-(1H-imidazol-2-yl)-N-methylpentan-1-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, this compound could serve as a lead structure for developing new drugs targeting specific diseases.
  • Agriculture: It may have applications in agrochemicals as a fungicide or pesticide.
  • Material Science: The compound could be explored for use in creating novel materials with desirable properties due to its unique chemical structure.

Studies on the interactions of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine with biological macromolecules are essential for understanding its pharmacodynamics and pharmacokinetics. Interaction studies may include:

  • Binding Affinity: Assessing how well the compound binds to target proteins or receptors.
  • Enzyme Inhibition: Evaluating its potential as an inhibitor for enzymes involved in metabolic pathways.
  • Cellular Uptake: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.

Several compounds share structural similarities with 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine, particularly those containing imidazole rings or similar amine functionalities. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-MethylimidazoleImidazole derivativeExhibits basic properties and is used in synthesis
HistidineAmino acidContains an imidazole side chain; biologically significant
MidazolamBenzodiazepineContains an imidazole ring; used as a sedative
ClotrimazoleAntifungal agentContains an imidazole ring; inhibits fungal growth

These compounds highlight the versatility of imidazole-containing structures in various biological and chemical contexts, underscoring the uniqueness of 1-(1H-imidazol-2-yl)-N-methylpentan-1-amine within this class. Each compound's distinct substituents and functional groups lead to varied properties and applications in medicinal chemistry and beyond.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

167.142247555 g/mol

Monoisotopic Mass

167.142247555 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types